

IUPAC name and SMILES for (3S)-3-aminobutan-1-ol

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Compound of Interest

Compound Name: 3-Aminobutan-1-ol

Cat. No.: B1281174

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Technical Guide: (3S)-3-Aminobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Identifier	Value
IUPAC Name	(3S)-3-aminobutan-1-ol
SMILES	C--INVALID-LINK--CCO
CAS Number	61477-39-2
Molecular Formula	C4H11NO
Molecular Weight	89.14 g/mol

Physicochemical and Spectral Data

A summary of key physicochemical and spectral properties for **3-aminobutan-1-ol** is provided below. Data for the specific (3S)-enantiomer are included where available.

Table 1: Physicochemical Properties

Property	Value	Source
Appearance	Colorless to Light Yellow Oil	[1]
Boiling Point	168 °C	[2]
Density	0.927 g/cm ³	[1][2]
Flash Point	56 °C	[2]
pKa	15.00 ± 0.10 (Predicted)	[2]
Specific Rotation [α] _D ²²	+11.65° (c = 1.22 in EtOH)	[3]

Table 2: Spectral Data for (3S)-3-aminobutan-1-ol

Technique	Data	Source
¹ H NMR (300 MHz, DMSO-d ₆)	δ 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d)	[3]
LC-MS (ESI)	m/z = 90 [M+H] ⁺	[3]

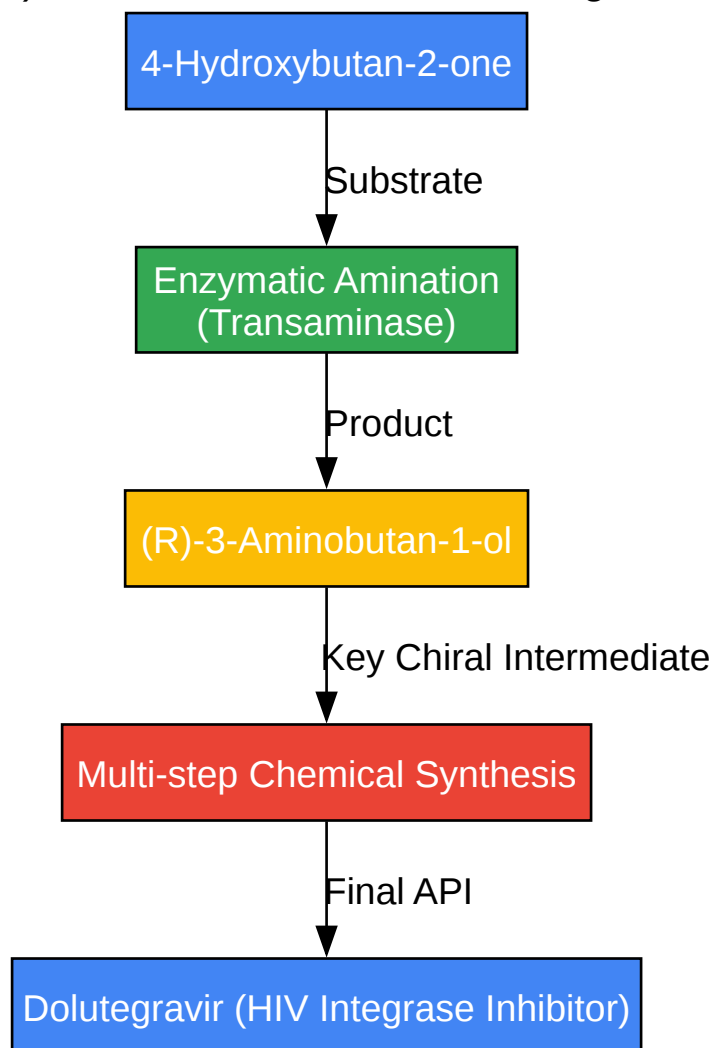
Role in Drug Development and Chiral Synthesis

(3S)-3-aminobutan-1-ol is a valuable chiral building block in asymmetric synthesis.[4] Its enantiomer, (R)-3-aminobutan-1-ol, is a critical intermediate in the synthesis of the antiretroviral drug dolutegravir, which is an HIV integrase inhibitor.[5] The chiral nature of these amino alcohols is crucial for the biological activity of the final pharmaceutical product. The (R)-enantiomer, for instance, serves as a key component that interacts with the active site of HIV integrase.[5]

While the (S)-enantiomer is not directly incorporated into dolutegravir, its availability is important for structure-activity relationship (SAR) studies and the synthesis of other potentially bioactive molecules. Chiral 1,3-amino alcohols are key structural motifs in numerous natural products and medicinal compounds.[6]

The logical workflow for the role of the enantiomer, (R)-**3-aminobutan-1-ol**, in the synthesis of Dolutegravir is illustrated below. This highlights the importance of this class of chiral molecules in pharmaceutical manufacturing.

Role of (R)-3-Aminobutan-1-ol in Dolutegravir Synthesis



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Caption: Workflow of (R)-**3-aminobutan-1-ol** in Dolutegravir synthesis.

Experimental Protocols

Synthesis of (3S)-3-aminobutan-1-ol

This protocol describes the synthesis of (3S)-**3-aminobutan-1-ol** via the deprotection of (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[3]

Materials:

- (S)-benzyl(4-hydroxybutan-2-yl)carbamate
- Methanol (MeOH)
- Palladium on carbon (10% Pd/C)
- Hydrogen (H₂) gas
- 1000 mL round-bottom flask
- Filtration apparatus
- Rotary evaporator

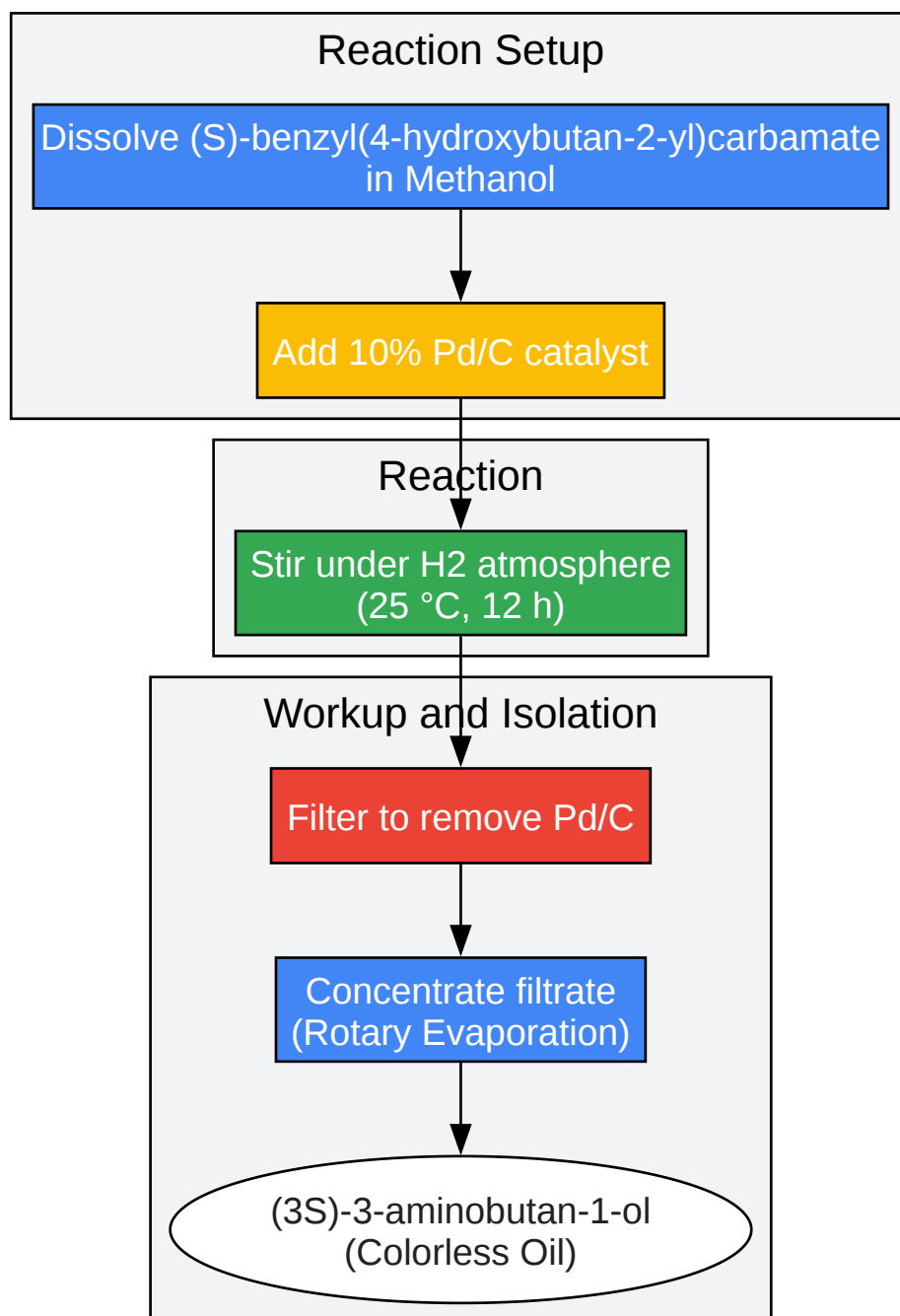
Procedure:

- To a 1000 mL round-bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol, 1.00 eq.) in methanol (500 mL).
- Carefully add palladium on carbon (3 g, 0.10 eq.) to the solution.
- Seal the flask and place the reaction mixture under a hydrogen atmosphere.
- Stir the mixture at 25 °C for 12 hours.
- Upon reaction completion, remove the solid catalyst by filtration.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (3S)-**3-aminobutan-1-ol** as a colorless oil.

Expected Yield: Approximately 11.7 g (92% yield).[3]

The synthesis workflow is depicted in the following diagram.

Synthesis Workflow for (3S)-3-aminobutan-1-ol



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Caption: Synthesis workflow for (3S)-**3-aminobutan-1-ol**.

Conclusion

(3S)-3-aminobutan-1-ol is a significant chiral intermediate with applications in synthetic organic chemistry and drug discovery. The protocols and data provided in this guide offer a foundational resource for researchers working with this compound. Its structural similarity to key pharmaceutical intermediates underscores the importance of this class of chiral amino alcohols in the development of modern therapeutics.

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